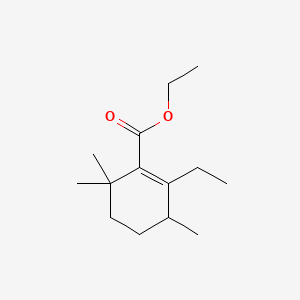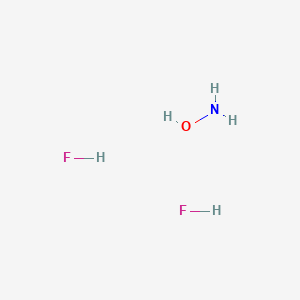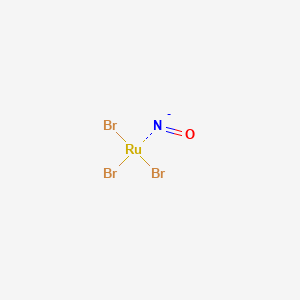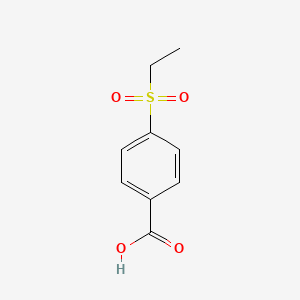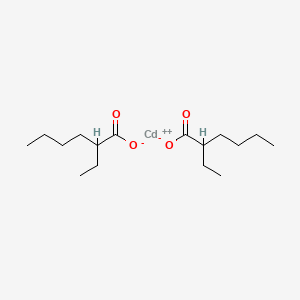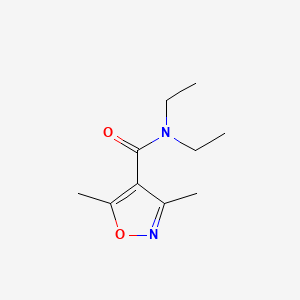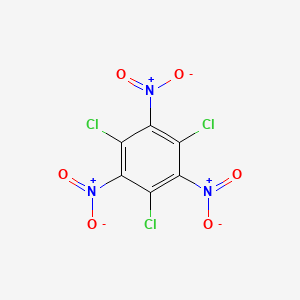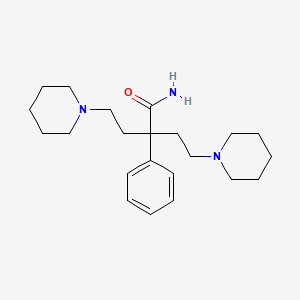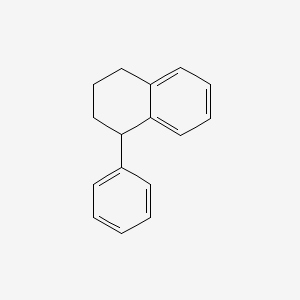![molecular formula C12H10N2O4 B1615390 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 49546-71-6](/img/structure/B1615390.png)
5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a derivative of barbituric acid, a compound that has been widely studied for its various pharmacological and biological applications This specific derivative is characterized by the presence of a p-methoxybenzylidene group at the 5-position of the barbituric acid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a Knoevenagel condensation reaction between barbituric acid and p-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as piperidine or morpholine in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors could be explored to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology and Medicine: This compound has shown potential as an antimicrobial and antiviral agent. It is also being studied for its anticonvulsant and sedative properties, similar to other barbituric acid derivatives .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to interact with various molecular targets in the central nervous system. Like other barbiturates, it may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA receptors. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a decrease in neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
BARBITURIC ACID: The parent compound, known for its use in the synthesis of barbiturate drugs.
PHENOBARBITAL: A widely used barbiturate with anticonvulsant properties.
THIOBARBITURIC ACID: A sulfur-containing analog of barbituric acid with different pharmacological properties.
Uniqueness: 5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of the p-methoxybenzylidene group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile building block in organic synthesis and its application in medicinal chemistry .
Eigenschaften
CAS-Nummer |
49546-71-6 |
|---|---|
Molekularformel |
C12H10N2O4 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N2O4/c1-18-8-4-2-7(3-5-8)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
IWKTUKNFSHWMNP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Key on ui other cas no. |
49546-71-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


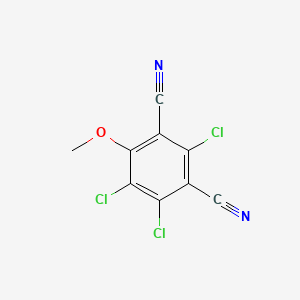
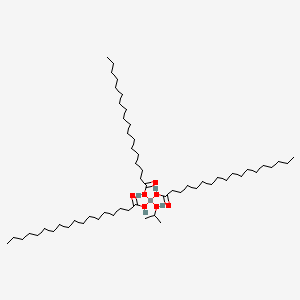
![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)

